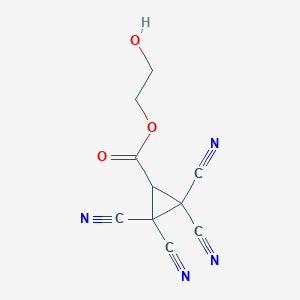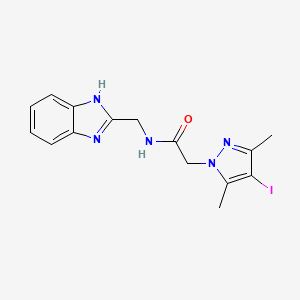![molecular formula C26H24F2N6O4 B11073062 Ethyl 6-[4-(ethoxycarbonyl)piperazin-1-yl]-5,7-difluorobenzimidazo[1,2-a]pyrazolo[1,5-c]quinazoline-3-carboxylate](/img/structure/B11073062.png)
Ethyl 6-[4-(ethoxycarbonyl)piperazin-1-yl]-5,7-difluorobenzimidazo[1,2-a]pyrazolo[1,5-c]quinazoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-[4-(ETHOXYCARBONYL)PIPERAZINO]-5,7-DIFLUORO[1,3]BENZIMIDAZO[1,2-A]PYRAZOLO[1,5-C]QUINAZOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that integrates multiple rings, including benzimidazole, pyrazole, and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of ETHYL 6-[4-(ETHOXYCARBONYL)PIPERAZINO]-5,7-DIFLUORO[1,3]BENZIMIDAZO[1,2-A]PYRAZOLO[1,5-C]QUINAZOLINE-3-CARBOXYLATE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the pyrazole ring: This involves the cyclization of a hydrazine derivative with an appropriate diketone.
Formation of the quinazoline ring: This step involves the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts, solvents, and temperature control .
Chemical Reactions Analysis
ETHYL 6-[4-(ETHOXYCARBONYL)PIPERAZINO]-5,7-DIFLUORO[1,3]BENZIMIDAZO[1,2-A]PYRAZOLO[1,5-C]QUINAZOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazino or ethoxycarbonyl groups, leading to the formation of substituted derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Scientific Research Applications
ETHYL 6-[4-(ETHOXYCARBONYL)PIPERAZINO]-5,7-DIFLUORO[1,3]BENZIMIDAZO[1,2-A]PYRAZOLO[1,5-C]QUINAZOLINE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.
Drug Development: The compound serves as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Chemical Biology: It is used as a tool compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids .
Mechanism of Action
The mechanism of action of ETHYL 6-[4-(ETHOXYCARBONYL)PIPERAZINO]-5,7-DIFLUORO[1,3]BENZIMIDAZO[1,2-A]PYRAZOLO[1,5-C]QUINAZOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, leading to the modulation of downstream signaling pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (RTKs), resulting in the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
ETHYL 6-[4-(ETHOXYCARBONYL)PIPERAZINO]-5,7-DIFLUORO[1,3]BENZIMIDAZO[1,2-A]PYRAZOLO[1,5-C]QUINAZOLINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazole ring and are investigated for their potential as CDK inhibitors.
Pyrazolo[1,5-a]pyrazine derivatives: These compounds have a similar pyrazine ring and are studied for their antiproliferative effects on cancer cells.
Quinazoline derivatives: These compounds share the quinazoline ring and are known for their kinase inhibitory activities.
The uniqueness of ETHYL 6-[4-(ETHOXYCARBONYL)PIPERAZINO]-5,7-DIFLUORO[1,3]BENZIMIDAZO[1,2-A]PYRAZOLO[1,5-C]QUINAZOLINE-3-CARBOXYLATE lies in its multi-ring structure and the presence of multiple functional groups, which contribute to its diverse biological activities and potential as a versatile therapeutic agent .
Properties
Molecular Formula |
C26H24F2N6O4 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
ethyl 10-(4-ethoxycarbonylpiperazin-1-yl)-9,11-difluoro-2,3,13,20-tetrazapentacyclo[11.7.0.02,6.07,12.014,19]icosa-1(20),3,5,7,9,11,14,16,18-nonaene-5-carboxylate |
InChI |
InChI=1S/C26H24F2N6O4/c1-3-37-24(35)16-14-29-34-21(16)15-13-17(27)23(31-9-11-32(12-10-31)26(36)38-4-2)20(28)22(15)33-19-8-6-5-7-18(19)30-25(33)34/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChI Key |
RWWHIUVZXXNUHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC(=C(C(=C3N4C5=CC=CC=C5N=C4N2N=C1)F)N6CCN(CC6)C(=O)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S)-1-(hex-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B11072988.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11072990.png)
![ethyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate](/img/structure/B11072997.png)
![(4E)-2-(2-chlorophenyl)-4-{[7-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11073003.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B11073017.png)

![(4E)-5-[(2-chloro-5-nitrophenyl)amino]-4-(4-hydroxybenzylidene)-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11073022.png)
![6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11073037.png)
![2-chloro-5-[(4Z)-4-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11073046.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B11073050.png)

![Methyl 3-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-2-(piperidin-1-ylcarbonyl)hexanoate](/img/structure/B11073066.png)
![1-[(1-phenylethoxy)methyl]-5-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11073068.png)
